molecular formula C4H3F4N3O2S B1382335 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 1803565-87-8

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B1382335
CAS No.: 1803565-87-8
M. Wt: 233.15 g/mol
InChI Key: MMBYGWZHTYRMDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through the heterocyclization of fluorine-containing acyclic systems or the direct introduction of fluorine or a trifluoromethyl group into an existing heterocyclic system .

Industrial Production Methods

Industrial production methods for such compounds often involve the use of advanced fluorination techniques and specialized reagents to ensure high yields and purity. These methods are designed to be scalable and cost-effective to meet the demands of various industries .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to enzyme inhibition or other biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated triazoles and tetrazoles, such as:

Uniqueness

What sets 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl fluoride apart from similar compounds is its unique combination of a trifluoromethyl group and a sulfonyl fluoride group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F4N3O2S/c1-11-2(4(5,6)7)9-10-3(11)14(8,12)13/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBYGWZHTYRMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159127
Record name 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803565-87-8
Record name 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803565-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole-3-sulfonyl fluoride, 4-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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